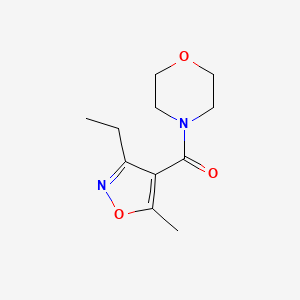

(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone

Description

(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone is a heterocyclic compound featuring an isoxazole ring substituted with ethyl and methyl groups at the 3- and 5-positions, respectively. The isoxazole moiety is linked to a morpholine ring via a ketone bridge. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry. The morpholine group, a six-membered ring with one oxygen and one nitrogen atom, enhances solubility and bioavailability due to its polar nature.

Properties

IUPAC Name |

(3-ethyl-5-methyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-9-10(8(2)16-12-9)11(14)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRQQOUFQFNJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc dust and ammonium formate for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of (2-fluoro-3-nitrophenyl)(morpholino)methanone with zinc and ammonium formate yields (3-amino-2-fluorophenyl)(morpholino)methanone .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. The isoxazole ring is known for its analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These properties make (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone a valuable compound for drug development and other biomedical research.

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can modulate various biological pathways, leading to its diverse therapeutic effects . The morpholine moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Core Heterocycle | Substituents (Isoxazole Position) | Morpholine Modification | Key Features/Applications | Reference |

|---|---|---|---|---|---|

| (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone | Isoxazole | 3-Ethyl, 5-methyl | Unmodified morpholine | High solubility, drug scaffold | [Hypothetical] |

| 3-(2-Chlorophenyl)-5-methylisoxazol-4-ylmethanone | Isoxazole | 3-(2-Chlorophenyl), 5-methyl | 2,6-Dimethyl morpholine | Enhanced lipophilicity; halogenated substituent may improve target binding | |

| {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone | Triazole | 5-Methyl, linked to quinoline | Unmodified morpholine | Fluorescent properties; agrochemical applications | |

| 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | Oxazolone | Phenyl, methoxyanilino groups | N/A | Medicinal relevance (amino acid synthesis, bioactivity) |

Key Observations

Halogenated aromatics are common in drug design for improved receptor binding . The trifluoromethylquinoline-triazole hybrid in ’s compound introduces fluorescence and agrochemical utility, highlighting how heterocycle fusion expands functional diversity .

Morpholine Modifications

- The 2,6-dimethylmorpholine in the chlorophenyl analog () introduces steric hindrance, which may alter conformational flexibility and metabolic stability compared to the unmodified morpholine in the target compound .

Heterocycle Core Differences

- Oxazolones () lack the morpholine moiety but are pivotal in peptide synthesis due to their reactivity. The target compound’s isoxazole-morpholine framework offers greater stability and solubility than oxazolones, which are prone to hydrolysis .

Synthetic and Analytical Considerations

- Crystallographic tools like SHELX () and ORTEP-3 () are critical for resolving structural details of such compounds, particularly for confirming substituent orientation and hydrogen-bonding patterns .

Biological Activity

The compound (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Structure and Synthesis

The structure of this compound can be represented as follows:

where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The synthesis typically involves multi-component reactions (MCRs) that allow for the efficient formation of complex heterocyclic compounds from simpler precursors.

Antibacterial Activity

Research has demonstrated that derivatives of isoxazoles exhibit significant antibacterial activity. In particular, studies have shown that compounds similar to this compound possess effective inhibition against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated several isoxazole derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The compound showed promising results comparable to established antibiotics .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antifungal Activity

In addition to antibacterial properties, this compound has also demonstrated antifungal activity. Research indicates that this compound is effective against common fungal pathogens such as Candida albicans and Fusarium oxysporum.

Case Study: Antifungal Efficacy

In a comparative study, various isoxazole derivatives were tested for their antifungal properties. The results indicated that certain derivatives exhibited MIC values against Candida albicans ranging from 16.69 to 78.23 µM .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly in relation to lung cancer cells.

Case Study: Anticancer Evaluation

In a notable study, several derivatives were tested against A549 lung cancer cells, with some showing excellent anticancer activity comparable to doxorubicin, a standard chemotherapy agent . The findings suggest that these compounds may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) |

|---|---|

| Doxorubicin | Reference |

| This compound | Not specified but noted for significant activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.